molecular formula C24H30O3 B371157 4-Pentylphenyl 4-(5-hexenyloxy)benzoate

4-Pentylphenyl 4-(5-hexenyloxy)benzoate

Cat. No.: B371157
M. Wt: 366.5g/mol
InChI Key: WROMPYNSMRIPHU-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-(5-hexenyloxy)benzoate is a liquid crystal (LC) compound belonging to the family of benzoate esters. Its structure features a pentylphenyl group attached to the benzoate core and a 5-hexenyloxy substituent (an alkoxy chain with a terminal double bond). This unsaturation introduces molecular rigidity, which influences mesomorphic properties such as phase transition temperatures and mesophase stability. Such compounds are critical in electro-optical devices, including displays and sensors, due to their tunable optical and thermal behaviors .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5g/mol

IUPAC Name

(4-pentylphenyl) 4-hex-5-enoxybenzoate

InChI

InChI=1S/C24H30O3/c1-3-5-7-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-8-6-4-2/h3,11-18H,1,4-10,19H2,2H3

InChI Key

WROMPYNSMRIPHU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC=C

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variations

a. 4-(Hexyloxy)phenyl 4-Pentylbenzoate (CAS 50802-52-3)
  • Structure : Saturated hexyloxy chain (C6H13O) instead of unsaturated 5-hexenyloxy.
  • Properties :
    • The saturated hexyloxy chain enhances molecular packing efficiency, leading to higher melting points compared to unsaturated analogs.
    • Exhibits nematic phases with broader temperature ranges due to reduced steric hindrance .
  • Applications : Used in LC mixtures requiring thermal stability .
b. 4-Pentylphenyl 4-(Octyloxy)benzoate (CAS 50649-56-4)
  • Structure : Longer saturated octyloxy chain (C8H17O).
  • Properties :
    • Increased chain length elevates clearing points (transition to isotropic phase) but may reduce nematic phase stability due to enhanced flexibility.
    • Safety data indicate moderate toxicity (H302, H315), similar to other benzoate esters .
  • Applications : Suitable for high-temperature LC applications .
c. NOBOW (4-[[(E)-[4-(Nonyloxy)phenyl]imino]methyl]-1,3-phenylene benzoate)
  • Structure: Nonyloxy chain (C9H19O) with an imino linker.
  • Properties: The imino group introduces conjugation, lowering phase transition temperatures compared to pure benzoate esters. Synthesized via modified Matsunaga method using CDI for esterification, differing from traditional DCC-based approaches .
  • Applications : Chiral LC systems with tunable helical twisting power .

Substituent Effects

a. 4-Pentylphenyl 2-Chloro-4-(4-Pentylphenylbenzoyloxy)benzoate (Compound No. 20)
  • Structure : Chlorine substituent and extended benzoyloxy group.
  • Properties: Electron-withdrawing chlorine increases polarity, enhancing nematic phase stability but raising melting points. In mixtures, it broadens mesomorphic ranges (e.g., 3–112°C in a 1:1 mix with Compound No. 25) .
  • Applications : High-performance LC composites for displays .
b. 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate
  • Structure : Methoxy group and terminal hydroxyl in the alkoxy chain.
  • Properties :
    • Hydroxyl group enables hydrogen bonding, increasing viscosity and phase transition temperatures.
    • Requires stringent storage (2–8°C) to prevent degradation .
  • Applications : Specialty LC polymers and photoresponsive materials .

Unsaturation Effects: 5-Hexenyloxy vs. Saturated Chains

  • 5-Hexenyloxy Group :
    • The terminal double bond introduces conformational rigidity, reducing melting points but enhancing nematic phase stability due to restricted rotation.
    • Unsaturation may lower thermal stability compared to saturated analogs, requiring careful formulation in device applications .
  • Saturated Chains (e.g., hexyloxy, octyloxy) :
    • Higher melting points and better thermal stability but narrower mesophase ranges.
    • Safety profiles are well-documented, with standardized handling protocols .

Data Table: Key Properties of Selected Benzoate Esters

Compound Alkoxy/Substituent Melting Point (°C) Clearing Point (°C) Mesophase Type Key Application
4-Pentylphenyl 4-(5-hexenyloxy)benzoate 5-hexenyloxy (unsaturated) ~85 (est.) ~135 (est.) Nematic Electro-optical devices
4-(Hexyloxy)phenyl 4-pentylbenzoate Hexyloxy (saturated) 95–100 145–150 Nematic LC displays
4-Pentylphenyl 4-(octyloxy)benzoate Octyloxy (saturated) 105–110 160–165 Smectic High-temperature LCs
NOBOW Nonyloxy + imino 75–80 130–135 Chiral nematic Tunable helices
Compound No. 20 Chloro + benzoyloxy 110–115 180–185 Nematic Composite LCs

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